Triamcinolone acetonide
CAS No.: 76-25-5
Cat. No.: VC20746057
Molecular Formula: C24H31FO6
Molecular Weight: 434.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76-25-5 |
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Molecular Formula | C24H31FO6 |
Molecular Weight | 434.5 g/mol |
IUPAC Name | 12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Standard InChI | InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3 |
Standard InChI Key | YNDXUCZADRHECN-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Canonical SMILES | CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Appearance | Solid powder |
Melting Point | 293.0 °C |
Introduction
Chemical Structure and Properties
Triamcinolone acetonide is a synthetic corticosteroid with the chemical name 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone. It is identified by CAS number 76-25-5 and is known by several synonyms including Kenalog and Triam . This compound is derived from triamcinolone through modification with an acetonide group.
Physical and Chemical Characteristics
Triamcinolone acetonide exhibits distinct physical properties that influence its pharmaceutical formulation and clinical applications.
The physical stability of triamcinolone acetonide allows for its formulation into various pharmaceutical products, including sprays, creams, ointments, and injectable suspensions. Its poor water solubility contributes to its extended duration of action when used in injectable formulations for localized treatment .
Pharmacology and Mechanism of Action
Triamcinolone acetonide exerts its therapeutic effects through complex mechanisms primarily targeting inflammatory pathways at the molecular level.
Receptor Interactions
Like other corticosteroids, triamcinolone acetonide functions as an agonist of the glucocorticoid receptor in humans . Upon binding to these cytoplasmic receptors, the compound forms a complex that translocates to the nucleus and influences gene expression, resulting in its anti-inflammatory and immunosuppressive effects.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of triamcinolone acetonide occurs through multiple pathways:
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Inhibition of phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes
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Prevention of arachidonic acid formation, which decreases the expression of cyclooxygenase and lipoxygenase
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Inhibition of prostaglandin and leukotriene synthesis
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Reversal of vascular dilation and reduction of permeability, preventing macrophage and leukocyte migration
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Inhibition of nuclear factor kappa-B, decreasing the production of pro-inflammatory signals including interleukin-6, interleukin-8, and monocyte chemoattractant protein-1
These mechanisms collectively account for the compound's effectiveness in treating various inflammatory conditions across multiple body systems.
Pharmacokinetics
The pharmacokinetic profile of triamcinolone acetonide varies significantly depending on the route of administration.
Distribution and Metabolism
Following absorption, triamcinolone acetonide is distributed throughout the body tissues. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in inactive metabolites that are subsequently excreted .
Clinical Applications and Formulations
Triamcinolone acetonide has received regulatory approval for numerous clinical indications and is available in multiple pharmaceutical formulations designed for specific therapeutic applications.
FDA Approval History
Triamcinolone, the parent compound, received FDA approval on December 3, 1957 . More recently, in October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, marking the first such injection to receive FDA approval for treating patients with macular edema associated with uveitis .
Formulations and Delivery Systems
Triamcinolone acetonide is available in numerous formulations, each designed for specific clinical applications:
Therapeutic Indications
The versatility of triamcinolone acetonide is reflected in its wide range of approved indications across multiple medical specialties:
Dermatological Conditions
Triamcinolone acetonide is indicated for treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . Specific dermatological conditions include:
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Alopecia areata (intralesional)
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Discoid lupus erythematosus
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Keloids
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Necrobiosis lipoidica diabeticorum
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Granuloma annulare
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Lichen planus
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Lichen simplex chronicus
Rheumatological and Musculoskeletal Disorders
Intra-articular injections of triamcinolone acetonide are indicated for:
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Acute gouty arthritis
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Acute and subacute bursitis
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Acute nonspecific tenosynovitis
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Epicondylitis
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Rheumatoid arthritis
An extended-release suspension is specifically indicated for intra-articular management of pain in osteoarthritis of the knee .
Respiratory Conditions
Intranasal formulations of triamcinolone acetonide are primarily indicated for allergic rhinitis . These formulations have demonstrated efficacy in reducing symptoms of both seasonal and perennial allergic rhinitis .
Ophthalmological Applications
Triamcinolone acetonide has established indications in ophthalmology, including:
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Treatment of sympathetic ophthalmia
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Temporal arteritis
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Uveitis and ocular inflammatory conditions
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Macular edema associated with uveitis (suprachoroidal injection)
Clinical Efficacy and Evidence Base
Extensive clinical studies have evaluated the efficacy of triamcinolone acetonide across its various formulations and indications.
Efficacy in Dermatological Conditions
A clinical study of triamcinolone acetonide spray for steroid-responsive dermatoses demonstrated significant efficacy. At baseline, 83% of patients exhibited dermatoses rated as severe or moderate by investigators . After 14 days of treatment, approximately one-third of patients were completely clear or almost clear of dermatoses, and none had severe dermatoses . By day 28, 64% of patients were completely clear or almost clear, with 87% being clear, almost clear, or having only mild dermatoses .
From the patient perspective, the response was rapid:
Clinical Positioning and Therapeutic Recommendations
Based on clinical evidence and international guidelines, specific recommendations have been established for the use of triamcinolone acetonide in various conditions.
Allergic Rhinitis Management
According to recommendations from the International Rhinitis Management Working Group, triamcinolone acetonide may be considered a first-line therapy option in:
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Adults with moderately severe seasonal allergic rhinitis with predominantly nasal symptoms
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Children and adult patients with perennial allergic rhinitis
Dermatological Applications
For steroid-responsive dermatoses, triamcinolone acetonide spray is recommended as an effective topical corticosteroid for patients with conditions of all severity ranges . Its spray formulation provides particular advantages for:
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Treatment of extensive areas
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Application to distinct areas when used with the optional spray nozzle
Advanced Applications and Future Directions
Ongoing research continues to expand the therapeutic applications of triamcinolone acetonide and develop novel delivery systems to optimize its clinical utility.
Suprachoroidal Administration
The recent FDA approval of triamcinolone acetonide for suprachoroidal injection represents a significant advancement in ophthalmic drug delivery. This novel route allows for targeted delivery to posterior segments of the eye for treating macular edema associated with uveitis . This development may pave the way for additional suprachoroidal applications for other ophthalmic conditions.
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